molecular formula C20H24N4O B416138 1-(3-Ethoxypropylamino)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 329708-71-6

1-(3-Ethoxypropylamino)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B416138
CAS No.: 329708-71-6
M. Wt: 336.4g/mol
InChI Key: CIMJIDMSZBBZGL-UHFFFAOYSA-N
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Description

1-(3-Ethoxypropylamino)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound with the molecular formula C20H24N4O.

Preparation Methods

The synthesis of 1-(3-Ethoxypropylamino)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the condensation of 2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile with 3-ethoxypropylamine. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity. The use of continuous flow reactors and other advanced techniques can also enhance the efficiency of the production process .

Chemical Reactions Analysis

1-(3-Ethoxypropylamino)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alkyl derivatives .

Scientific Research Applications

1-(3-Ethoxypropylamino)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Ethoxypropylamino)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

1-(3-Ethoxypropylamino)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile can be compared with other similar compounds such as:

  • 1-[(3-Ethoxypropyl)amino]-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile
  • 1-[(2-(Dimethylamino)ethyl)amino]-3-isopropylpyrido[1,2-a]benzimidazole-4-carbonitrile
  • 1-[(3-(Dimethylamino)propyl)amino]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

These compounds share a similar core structure but differ in their substituents, which can lead to variations in their chemical and biological properties.

Properties

IUPAC Name

1-(3-ethoxypropylamino)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O/c1-4-15-14(3)16(13-21)20-23-17-9-6-7-10-18(17)24(20)19(15)22-11-8-12-25-5-2/h6-7,9-10,22H,4-5,8,11-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIMJIDMSZBBZGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)NCCCOCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601327512
Record name 1-(3-ethoxypropylamino)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601327512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

6.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49644253
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

329708-71-6
Record name 1-(3-ethoxypropylamino)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601327512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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